

# Addressing batch-to-batch variability in Ceralasertib formate purity

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: Ceralasertib formate

CAS No.: 1352280-98-8

Cat. No.: B606603

[Get Quote](#)

## Technical Support Center: Ceralasertib Formate

Welcome to the Technical Support Center for **Ceralasertib Formate**. This resource is designed for researchers, scientists, and drug development professionals to address and resolve challenges related to batch-to-batch variability in the purity of **Ceralasertib formate**. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the consistency and integrity of your experimental results.

## Introduction: The Challenge of Purity in Ceralasertib Formate

Ceralasertib (AZD6738) is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a critical component of the DNA Damage Response (DDR) pathway. [1][2] As a formate salt, Ceralasertib's purity can be influenced by a unique set of factors, from residual process-related impurities to specific degradation pathways. Batch-to-batch variability not only impacts the reliability of preclinical and clinical studies but can also have significant consequences for drug safety and efficacy.[3]

This guide is structured to provide a logical, problem-solving approach to identifying and mitigating purity issues. We will delve into the potential sources of variability, provide detailed analytical procedures for investigation, and offer scientifically-grounded solutions.

## Part 1: Troubleshooting Guide - Common Purity Issues

This section addresses specific issues you may encounter with the purity of **Ceralasertib formate**, presented in a question-and-answer format.

### Issue: An unknown peak is observed during HPLC-UV analysis, close to the main Ceralasertib peak.

Question: We are observing a consistent, small unknown impurity peak in our HPLC chromatogram for multiple batches of **Ceralasertib formate**. What could be the origin of this peak, and how can we identify it?

Answer:

The appearance of a new, recurring peak in your HPLC analysis of **Ceralasertib formate** is a common issue that warrants a systematic investigation. The origin of this impurity is likely to be either a process-related impurity from the synthesis or a degradation product.

Causality and Investigation:

- **Process-Related Impurities:** Ceralasertib's synthesis involves complex organic reactions, such as the Suzuki-Miyaura coupling, which are known to generate byproducts.[4][5] Common impurities from Suzuki couplings include homocoupling products of the boronic acid or aryl halide starting materials, or dehalogenated starting materials.[6]
- **Degradation Products:** Ceralasertib, as a formate salt, is susceptible to specific degradation pathways. A primary concern is the N-formylation of amine groups within the Ceralasertib molecule. Formic acid, even in trace amounts, can act as a formylating agent, especially under certain temperature and pH conditions.[6][7][8][9]

Proposed Troubleshooting Workflow:





[Click to download full resolution via product page](#)

Caption: Workflow for addressing batch-to-batch purity variability.

Data Presentation: Impurity Profile Comparison

| Batch ID   | Purity (%) | Impurity A<br>(RRT 0.95) | Impurity B<br>(RRT 1.05) | Total<br>Impurities (%) |
|------------|------------|--------------------------|--------------------------|-------------------------|
| CF-2026-01 | 99.5       | 0.15%                    | 0.08%                    | 0.23%                   |
| CF-2026-02 | 98.8       | 0.45%                    | 0.10%                    | 0.55%                   |
| CF-2026-03 | 99.6       | 0.12%                    | 0.07%                    | 0.19%                   |

RRT: Relative Retention Time

This table allows for a clear comparison of impurity profiles across different batches, helping to identify specific impurities that contribute to the variability.

## Part 2: Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for impurities in **Ceralasertib formate** according to regulatory guidelines?

A1: The acceptable limits for impurities in a new drug substance like **Ceralasertib formate** are defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines. [4][9] The key thresholds are:

- Reporting Threshold: Impurities present at a level of  $\geq 0.05\%$  must be reported.
- Identification Threshold: Impurities present at a level of  $\geq 0.10\%$  or 1.0 mg/day intake (whichever is lower) must be structurally identified.
- Qualification Threshold: Impurities present at a level of  $\geq 0.15\%$  or 1.0 mg/day intake (whichever is lower) must be qualified, meaning toxicological data is required to justify their presence.

Q2: How can we develop a stability-indicating HPLC-UV method for **Ceralasertib formate**?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. Here is a starting point for developing such a method, based on methods for similar kinase inhibitors: [2][10][11]

Experimental Protocol: HPLC-UV Method for **Ceralasertib Formate** Purity

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
  - 0-5 min: 20% B
  - 5-25 min: 20% to 80% B
  - 25-30 min: 80% B
  - 30-31 min: 80% to 20% B
  - 31-40 min: 20% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed through forced degradation studies, ensuring that all degradation peaks are well-resolved from the main Ceralasertib peak.

Q3: What are the best practices for storing **Ceralasertib formate** to minimize degradation?

A3: To minimize degradation, **Ceralasertib formate** should be stored in a well-closed container, protected from light and moisture, at a controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be advisable, but it is crucial to prevent freeze-thaw cycles. Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.

## References

- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [\[Link\]](#)
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. (2024, December 10). PMC. Retrieved from [\[Link\]](#)
- Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International. Retrieved from [\[Link\]](#)
- Development and Scale-Up of an Improved Manufacturing Route to the ATR Inhibitor Ceralasertib. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [\[Link\]](#)
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018, November 7). ACS Publications. Retrieved from [\[Link\]](#)
- Impurities formed during the Suzuki–Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Unpacking Force Degradation Studies: A Deep Dive Into Drug Stability. (2026, January 29). Oreate AI Blog. Retrieved from [\[Link\]](#)
- Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023, August 4). Semantic Scholar. Retrieved from [\[Link\]](#)
- Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho. Retrieved from [\[Link\]](#)
- Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. (n.d.). CASSS. Retrieved from [\[Link\]](#)

- LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). FDA. Retrieved from [[Link](#)]
- Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer. (n.d.). PMC. Retrieved from [[Link](#)]
- Ceralasertib, an ATR kinase inhibitor, as monotherapy in Japanese patients with advanced solid malignancies: Results from a phase 1 study. (2025, December 6). PMC. Retrieved from [[Link](#)]
- US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.). Google Patents.
- Control of residual solvents in API Manufacturing. (2022, December 8). YouTube. Retrieved from [[Link](#)]
- Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. (2020, July 4). MDPI. Retrieved from [[Link](#)]
- A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. (2022, December 18). MDPI. Retrieved from [[Link](#)]
- (PDF) Development and Validation of an HPLC-UV Method for Capivasertib Quantification in Human Plasma. (2025, August 10). ResearchGate. Retrieved from [[Link](#)]
- Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma. Retrieved from [[Link](#)]
- Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. (n.d.). Waters. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Ceralasertib, an ATR kinase inhibitor, as monotherapy in Japanese patients with advanced solid malignancies: Results from a phase 1 study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. impactfactor.org \[impactfactor.org\]](#)
- [3. ceralasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- [4. medkoo.com \[medkoo.com\]](#)
- [5. Formylation of Amines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. scispace.com \[scispace.com\]](#)
- [7. scholarsresearchlibrary.com \[scholarsresearchlibrary.com\]](#)
- [8. Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts - MedCrave online \[medcraveonline.com\]](#)
- [9. biopharminternational.com \[biopharminternational.com\]](#)
- [10. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [11. Validated HPLC-UV Method for the Quantification of a Novel BCr-Abl 1 Inhibitor, Vodobatinib, in Rat Plasma: Application to a Pharmacokinetic Study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Addressing batch-to-batch variability in Ceralasertib formate purity\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b606603#addressing-batch-to-batch-variability-in-ceralasertib-formate-purity\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)